3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(3-(Benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is an organic compound featuring a complex structure composed of benzyloxy, phenyl, azetidine, and triazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be accomplished through a multi-step reaction sequence:
Formation of the Benzyloxy Intermediate: : The initial step involves the alkylation of 3-hydroxybenzaldehyde with benzyl bromide under basic conditions to form 3-(benzyloxy)benzaldehyde.
Synthesis of the Azetidine Intermediate: : This is followed by a cycloaddition reaction between azide and alkyne precursors to form the triazole moiety, which is then reacted with an azetidine intermediate.
Final Coupling Reaction: : The final step entails the coupling of the benzyloxy intermediate with the azetidine-triazole intermediate in the presence of a coupling agent and appropriate solvents under controlled temperature and pH.
Industrial Production Methods
Industrially, the production of this compound may involve optimized reaction conditions, including high-purity reagents, automated reactors for precise temperature control, and continuous flow synthesis techniques to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzyloxy group can undergo oxidation to form aldehyde or carboxylic acid derivatives under strong oxidizing conditions.
Reduction: : The ketone functional group can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : The phenyl and benzyloxy groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenated solvents and nucleophiles such as halides or amines under reflux conditions.
Major Products
Oxidation: : Corresponding carboxylic acids and aldehydes.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis, particularly in constructing complex molecular architectures and studying reaction mechanisms.
Biology
3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be used in biological assays to probe enzyme activities and receptor bindings due to its unique structural properties.
Medicine
Its potential medicinal applications include acting as a scaffold for designing new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industrial settings, this compound can be used to develop new materials with specific chemical and physical properties, such as polymers or advanced composites.
Mechanism of Action
The exact mechanism of action for this compound depends on its application:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
Receptor Interaction: : It can interact with cellular receptors, altering signaling pathways and cellular responses.
Comparison with Similar Compounds
3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
3-(Benzyloxy)phenyl derivatives: : Varying the substitution on the phenyl ring can yield analogs with different reactivities and properties.
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one derivatives: : Modifications in the azetidine or triazole rings result in compounds with varied biological activities.
This article touches upon the major aspects of this compound, giving you an overview of its synthesis, reactions, applications, and comparisons. Quite the molecule, right?
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-27(15-14-21-10-7-13-25(16-21)33-20-22-8-3-1-4-9-22)30-17-24(18-30)31-19-26(28-29-31)23-11-5-2-6-12-23/h1-13,16,19,24H,14-15,17-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHAFIIPCYYACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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